4-Bromo-1,1-difluoro-3-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,1-difluoro-3-methylbutane is an organic compound with the molecular formula C5H9BrF2 It is a halogenated alkane, characterized by the presence of bromine and fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,1-difluoro-3-methylbutane typically involves the halogenation of 3-methylbutane. One common method is the bromination of 1,1-difluoro-3-methylbutane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of phase-transfer catalysts can also enhance the efficiency of the halogenation process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,1-difluoro-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of alcohols or carboxylic acids.
Reduction Reactions: Formation of hydrocarbons.
Scientific Research Applications
4-Bromo-1,1-difluoro-3-methylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1,1-difluoro-3-methylbutane involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new bonds.
Elimination: The compound undergoes dehydrohalogenation to form alkenes, which can participate in further chemical transformations.
Comparison with Similar Compounds
- 4-Bromo-1,1,2-trifluoro-1-butene
- 1-Bromo-3-methylbutane
- 4-Bromo-3,5-difluoroanisole
Comparison:
- 4-Bromo-1,1,2-trifluoro-1-butene: Similar in structure but contains an additional fluorine atom, which can affect its reactivity and applications.
- 1-Bromo-3-methylbutane: Lacks fluorine atoms, making it less reactive in certain substitution and elimination reactions.
- 4-Bromo-3,5-difluoroanisole: Contains an aromatic ring, which significantly alters its chemical properties and potential applications.
4-Bromo-1,1-difluoro-3-methylbutane stands out due to its unique combination of bromine and fluorine atoms, making it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
4-bromo-1,1-difluoro-3-methylbutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrF2/c1-4(3-6)2-5(7)8/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTECMPOOTPVUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.